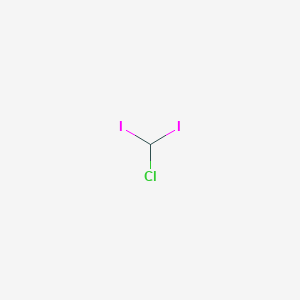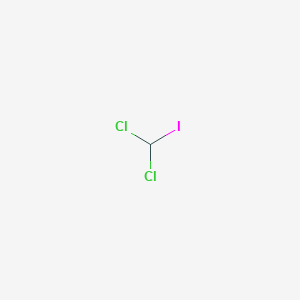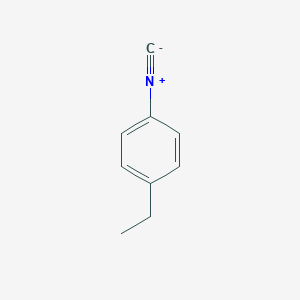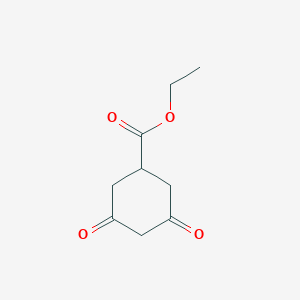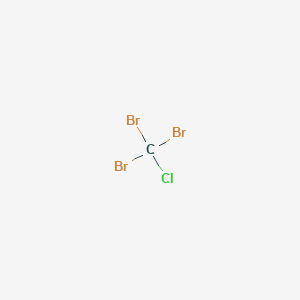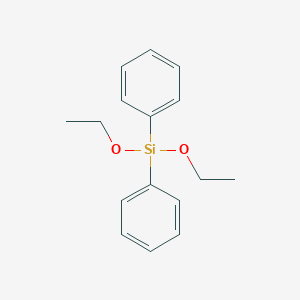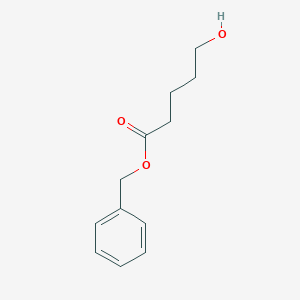
Benzyl 5-hydroxypentanoate
概述
描述
Benzyl 5-hydroxypentanoate is an organic compound with the molecular formula C12H16O3. It is a colorless to pale yellow liquid that is primarily used in organic synthesis as a substrate or intermediate. This compound is formed by the esterification of benzyl alcohol and pentanoic acid .
准备方法
Synthetic Routes and Reaction Conditions: Benzyl 5-hydroxypentanoate is typically synthesized through an esterification reaction. This involves the reaction of benzyl alcohol with pentanoic acid in the presence of an acid catalyst or enzyme. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further optimize the production process .
化学反应分析
Types of Reactions: Benzyl 5-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming benzyl 5-oxopentanoate.
Reduction: The ester group can be reduced to form benzyl 5-hydroxypentanol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Benzyl 5-oxopentanoate.
Reduction: Benzyl 5-hydroxypentanol.
Substitution: Various substituted benzyl pentanoates depending on the reagent used.
科学研究应用
Benzyl 5-hydroxypentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of renin inhibitors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins .
作用机制
The mechanism of action of benzyl 5-hydroxypentanoate involves its role as a prodrug. It acts as a precursor to benzyl 5-hydroxyvalerate, which is involved in the synthesis of natural coagulation factors like fibrinogen. The compound binds to albumin and other serum proteins, facilitating its transport and activity in the body .
相似化合物的比较
Benzyl 5-oxopentanoate: Formed by the oxidation of benzyl 5-hydroxypentanoate.
Benzyl 5-hydroxypentanol: Formed by the reduction of this compound.
Benzyl 5-pentenoate: A structurally similar compound with a double bond instead of a hydroxyl group.
Uniqueness: this compound is unique due to its hydroxyl group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to act as a prodrug and its involvement in the synthesis of biologically active compounds further highlight its significance .
属性
IUPAC Name |
benzyl 5-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTOFIXXPCKZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
509077-79-6 | |
| Record name | Poly[oxy(1-oxo-1,5-pentanediyl)], α-(phenylmethyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509077-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10599930 | |
| Record name | Benzyl 5-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134848-96-7 | |
| Record name | Benzyl 5-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 5-hydroxypentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Benzyl 5-hydroxypentanoate serves as a key building block in the synthesis of 5-O-[5-(pentanoic acid)]-phosphono-L-erythro-pent-2-ulose, a precursor to the target hapten 1. [] In the described research, it is coupled with 1-O-benzyl-L-erythro-pent-2-ulose ethane-1,2-diyl dithioacetal using enediol pyrophosphate as a coupling agent. [] This synthesized molecule is then further modified and conjugated to carrier proteins like porcine thyroglobuline and bovine serum albumin. Finally, treatment with potassium cyanide (KCN) generates the desired hapten conjugates. These conjugates are intended for raising catalytic antibodies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
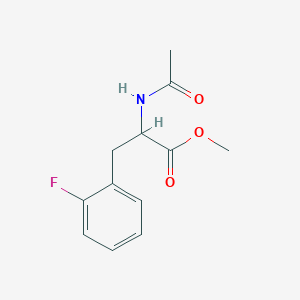
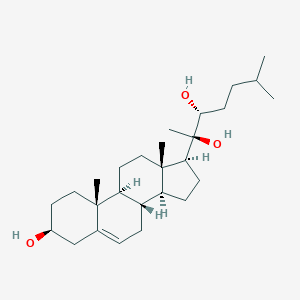
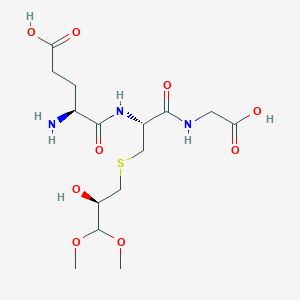
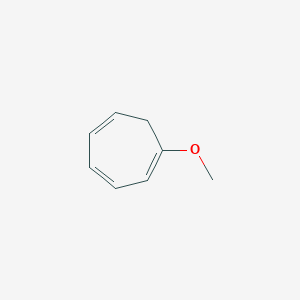
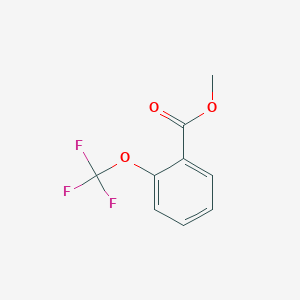
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)

